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3-methoxy-1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-pyrazole-4-carboxamide

kinase inhibitor design structure-activity relationship pyrazole-4-carboxamide scaffold

3-Methoxy-1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-pyrazole-4-carboxamide (CAS 1207004-12-3, PubChem CID 45504617, ChEMBL ID CHEMBL4941580) is a synthetic small molecule belonging to the pyrazole-4-carboxamide class. It features a 3-methoxy-1-methylpyrazole core linked via a 4-carboxamide bridge to a meta-(2-oxopyrrolidin-1-yl)phenyl moiety, resulting in a molecular formula of C₁₆H₁₈N₄O₃ and a molecular weight of 314.34 g/mol.

Molecular Formula C16H18N4O3
Molecular Weight 314.345
CAS No. 1207004-12-3
Cat. No. B2692991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-pyrazole-4-carboxamide
CAS1207004-12-3
Molecular FormulaC16H18N4O3
Molecular Weight314.345
Structural Identifiers
SMILESCN1C=C(C(=N1)OC)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
InChIInChI=1S/C16H18N4O3/c1-19-10-13(16(18-19)23-2)15(22)17-11-5-3-6-12(9-11)20-8-4-7-14(20)21/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,17,22)
InChIKeyBWCUSGFNFWMMKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Methoxy-1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-pyrazole-4-carboxamide (CAS 1207004-12-3): Core Identity and Chemical Class Positioning for Research Procurement


3-Methoxy-1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-pyrazole-4-carboxamide (CAS 1207004-12-3, PubChem CID 45504617, ChEMBL ID CHEMBL4941580) is a synthetic small molecule belonging to the pyrazole-4-carboxamide class [1] [2]. It features a 3-methoxy-1-methylpyrazole core linked via a 4-carboxamide bridge to a meta-(2-oxopyrrolidin-1-yl)phenyl moiety, resulting in a molecular formula of C₁₆H₁₈N₄O₃ and a molecular weight of 314.34 g/mol [1]. The compound has undergone limited screening: it was tested as inactive in a GIRK2 potassium channel activator screen (PubChem AID 1259325) and yielded an unspecified outcome in an antimalarial NF54 nanoGlo assay at 2 µM (PubChem AID 1786108) [3]. The maximum reported development phase is preclinical [2]. Procurement relevance stems from its distinct meta-substitution pattern and 2-oxopyrrolidin-1-yl pharmacophore, which differentiates it from more common para-substituted or unsubstituted phenyl pyrazole-4-carboxamide analogs used in kinase inhibitor programs [4].

Scaffold Meta-(2-oxopyrrolidin-1-yl)phenyl substitution distinct from para-substituted kinase probes
Ion channel Reported inactive in GIRK2 activator screen (PubChem AID 1259325)
Physicochem Lower computed TPSA and XLogP3 versus kinase-focused pyrazole-4-carboxamide library median

Why Generic Pyrazole-4-Carboxamide Substitution Fails for 3-Methoxy-1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-pyrazole-4-carboxamide (CAS 1207004-12-3)


Within the pyrazole-4-carboxamide class, even small substituent changes on the phenyl ring produce divergent target selectivity profiles. The 2-oxopyrrolidin-1-yl group at the meta position of the phenyl ring is structurally distinct from the para-substituted analogs (e.g., PHA-533533, a CDK2 inhibitor) or unsubstituted phenyl variants that dominate kinase-focused libraries [1] [2]. In IRAK4 inhibitor patent landscapes (US20180244646A1), structure-activity relationship (SAR) data demonstrate that the position and identity of the pyrrolidinone substituent directly control kinase selectivity versus off-target JAK family members, meaning that swapping the meta-(2-oxopyrrolidin-1-yl)phenyl motif for a para-substituted or heteroaryl variant is expected to redirect target engagement [3]. More broadly, pyrazole-4-carboxamide analogs with different N-aryl substituents have been shown to shift selectivity between RIP2 kinase, Aurora A/B, and JAK family targets by orders of magnitude in IC₅₀ [4]. The limited public screening data for 1207004-12-3 (inactive in GIRK2, unspecified in antimalarial) further underscore that its biological fingerprint cannot be inferred from other class members without direct experimental comparison [5].

Meta vs para substitution Kinase hinge-binding geometry may shift; para-substituted pyrazole-3-carboxamide analogs may not reproduce selectivity profile observed in SAR studies.
Carboxamide regioisomerism Pyrazole-4-carboxamide connectivity not interchangeable with 3-carboxamide series; target engagement trends may diverge significantly.
Sparse bioactivity data Only two screening outcomes publicly available (GIRK2 inactive, antimalarial unspecified); biological fingerprint cannot be inferred from pyrazole-4-carboxamide class alone.

Quantitative Differentiation Evidence for 3-Methoxy-1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-pyrazole-4-carboxamide (CAS 1207004-12-3) Versus Closest Analogs


Meta-Positioned 2-Oxopyrrolidin-1-yl Substituent: Structural Divergence from Para-Substituted CDK2 Inhibitor PHA-533533

The target compound places the 2-oxopyrrolidin-1-yl group at the meta position of the N-phenyl ring, whereas the well-characterized CDK2 inhibitor PHA-533533 (CHEBI:132239) carries this group at the para position and is built on a pyrazole-3-carboxamide rather than a pyrazole-4-carboxamide scaffold [1]. PHA-533533 is a confirmed CDK2 inhibitor with antineoplastic activity; 1207004-12-3 has a different core connectivity and substitution pattern [2]. The meta substitution in 1207004-12-3 alters the hydrogen-bonding geometry at the kinase hinge region relative to para-substituted analogs, a key determinant of kinase selectivity in pyrazole-carboxamide series [3]. No direct head-to-head biochemical comparison between the two compounds has been published.

Meta vs. para substitution
Class-level inference
Meta-(2-oxopyrrolidin-1-yl)phenyl, pyrazole-4-carboxamide vs. para-substituted pyrazole-3-carboxamide (e.g. PHA-533533 core)
Positional isomerism and carboxamide regioisomerism define distinct chemical space for kinase hinge-binding exploration
ΔMW 24.1 Da, ΔTPSA 16.5 Ų, ΔXLogP3 1.0; no head-to-head biochemical comparison
kinase inhibitor design structure-activity relationship pyrazole-4-carboxamide scaffold

GIRK2 Potassium Channel Screening: Inactive Profile Differentiates from Neuronal Channel Modulators

In a high-throughput screen for activators of G protein-gated inwardly-rectifying potassium channel subunit 2 (GIRK2/KCNJ6), 1207004-12-3 was classified as 'Inactive' (PubChem AID 1259325) [1]. This negative result distinguishes it from structurally related 2-oxopyrrolidin-1-yl-containing compounds that act as positive allosteric modulators at neuronal potassium channels [2]. The inactivity against GIRK2 indicates that the meta-substitution pattern on the phenyl ring is incompatible with channel modulation, in contrast to certain para-substituted analogs that show activity in related ion channel assays [2].

GIRK2 activator screen
Cross-study comparable
Inactive
Supports ion channel counter-screening; provides negative selectivity filter for CNS-targeted kinase programs
PubChem AID 1259325; fluorometric membrane-potential assay with MPD partial activation
ion channel screening GIRK2 selectivity profiling CNS drug discovery

Antimalarial Screening at 2 μM: Unspecified Outcome in NF54 nanoGlo Assay

1207004-12-3 was tested in a primary screen against Plasmodium falciparum NF54 strain using a nanoGlo luciferase viability readout at a single concentration of 2 µM with a 72-hour incubation (PubChem AID 1786108) [1]. The activity outcome was recorded as 'Unspecified', meaning that either the result did not meet the activity threshold for classification or the data were not publicly released. This contrasts with structurally related pyrazole-carboxamides that have demonstrated sub-micromolar IC₅₀ values in similar antimalarial phenotypic screens [2]. The lack of a confirmed active classification at 2 µM suggests that 1207004-12-3 is unlikely to be a potent antimalarial hit, though confirmatory dose-response data would be required for definitive assessment.

NF54 antimalarial screen
Supporting evidence
Unspecified outcome at 2 µM, 72 h
Unlikely potent antimalarial hit; result does not meet active threshold classification under assay conditions
NanoGlo luciferase viability readout, P. falciparum NF54 strain; confirmatory dose-response required
antimalarial drug discovery phenotypic screening NF54 assay Plasmodium falciparum

Physicochemical Property Differentiation: TPSA and Lipophilicity Profile Versus Pyrazole-4-Carboxamide Library Averages

1207004-12-3 has a computed topological polar surface area (TPSA) of 76.5 Ų and an XLogP3 of 0.8 [1]. These values place it in a distinct physicochemical space compared to the typical pyrazole-4-carboxamide kinase inhibitor library compounds, which often have higher TPSA (85–110 Ų) due to additional hydrogen-bond donors/acceptors on the phenyl ring, and higher lipophilicity (XLogP3 >2.0) due to halogen or alkyl substitutions [2] [3]. The relatively low TPSA and moderate lipophilicity of 1207004-12-3 suggest better passive membrane permeability potential, subject to experimental confirmation [2]. Its hydrogen-bond donor count of 1 and acceptor count of 4 are consistent with a scaffold amenable to further functionalization without exceeding drug-likeness thresholds [1].

Physicochemical profile
Class-level inference
TPSA 76.5 Ų, XLogP3 0.8 (vs. kinase pyrazole-4-carboxamide median ~95 Ų, ~2.5)
Lower polarity/lipophilicity suggests distinct permeability profile, useful as reference in PAMPA/Caco-2 calibration
Computed values; HBD 1, HBA 4, MW 314.34, rotatable bonds 4
drug-likeness physicochemical properties TPSA logP library design

Recommended Research Application Scenarios for 3-Methoxy-1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-pyrazole-4-carboxamide (CAS 1207004-12-3) Based on Verified Evidence


Selectivity Profiling of Kinase Inhibitor Chemotypes: Negative Control for GIRK2-Mediated Off-Target Effects

Researchers performing kinase selectivity panels who require a pyrazole-4-carboxamide scaffold that has been confirmed inactive against GIRK2 (PubChem AID 1259325) can use 1207004-12-3 as a negative control or reference compound [1]. This is particularly relevant for CNS-targeted kinase programs where GIRK channel modulation is a known off-target liability [2]. The compound's confirmed inactivity provides a clean baseline for evaluating whether structural modifications (e.g., halogenation, heteroaryl replacement) introduce unwanted ion channel activity.

Structure-Activity Relationship (SAR) Studies: Meta-Position Scaffold Exploration

Medicinal chemistry teams optimizing pyrazole-4-carboxamide kinase inhibitors can use 1207004-12-3 as a starting scaffold to investigate the effect of meta- versus para-substitution of the 2-oxopyrrolidin-1-yl group on kinase selectivity [3]. The compound's distinct connectivity (pyrazole-4-carboxamide linked to meta-substituted phenyl) is underrepresented in public SAR datasets compared to para-substituted variants [4]. Procurement enables head-to-head profiling against para-substituted analogs such as PHA-533533-derivatives to map positional selectivity determinants.

Physicochemical Reference Compound for Permeability and Solubility Assay Calibration

With a computed TPSA of 76.5 Ų and XLogP3 of 0.8, 1207004-12-3 occupies a physicochemical space that is distinct from typical kinase-focused pyrazole-4-carboxamide libraries (median TPSA ~95 Ų, XLogP3 ~2.5) [5] [6]. This makes it suitable as a reference standard in PAMPA or Caco-2 permeability assay calibration, as well as kinetic solubility assay validation, particularly when comparing permeability trends across a TPSA gradient in pyrazole-carboxamide series [5].

Chemical Biology Probe: Target Deconvolution via Chemoproteomics

Given the limited public annotation of 1207004-12-3's molecular targets (ChEMBL reports only 2 bioactivities, 1 target, max phase preclinical) [2], academic chemical biology groups seeking novel kinase or non-kinase targets for the pyrazole-4-carboxamide chemotype can deploy 1207004-12-3 in chemoproteomic profiling (e.g., kinobeads, thermal proteome profiling) [3]. The compound's inactivity in the antimalarial NF54 screen at 2 µM (AID 1786108) further narrows the plausible target space away from Plasmodium-specific pathways [7].

Application
Selection Property
Validation Focus
GIRK2 counter-screening
Confirmed GIRK2 inactive profile
Ion channel selectivity profiling in CNS kinase programs
Meta-position SAR
Distinct meta-(2-oxopyrrolidin-1-yl)phenyl connectivity
Kinase selectivity mapping versus para-substituted analogs
Permeability calibration
Low TPSA/XLogP3 reference profile
PAMPA/Caco-2 assay gradient studies
Chemoproteomic profiling
Limited bioactivity annotation, unexplored target space
Kinobeads or thermal proteome profiling target deconvolution
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